molecular formula C19H19Cl3N4O B11107863 3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N-(2,4-dichlorophenyl)-1-adamantanecarboxamide

3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N-(2,4-dichlorophenyl)-1-adamantanecarboxamide

Cat. No.: B11107863
M. Wt: 425.7 g/mol
InChI Key: OYYGKVHNLITBMK-UHFFFAOYSA-N
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Description

3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N-(2,4-dichlorophenyl)-1-adamantanecarboxamide is a synthetic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and antiviral properties. The unique structure of this compound, which includes a triazole ring and an adamantane moiety, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N-(2,4-dichlorophenyl)-1-adamantanecarboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile.

    Attachment of the Adamantane Moiety: The adamantane carboxylic acid is then coupled with the triazole derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

    Chlorination: The final step involves the chlorination of the triazole ring to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions may target the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products Formed

    Hydroxylated Derivatives: Formed through oxidation.

    Dihydrotriazole Derivatives: Formed through reduction.

    Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Material Science: Its unique structure may find applications in the development of novel materials.

Biology

    Antifungal and Antibacterial Agents: The triazole ring is known for its antimicrobial properties.

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.

Medicine

    Drug Development: Potential use in the development of new therapeutic agents.

    Pharmacokinetics: Studies on the absorption, distribution, metabolism, and excretion of the compound.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Use in the formulation of various pharmaceutical products.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N-(2,4-dichlorophenyl)-1-adamantanecarboxamide involves its interaction with specific molecular targets. The triazole ring may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to antifungal activity. The adamantane moiety may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative with antifungal properties.

    Rimantadine: An adamantane derivative with antiviral activity.

Uniqueness

The combination of the triazole ring and the adamantane moiety in 3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N-(2,4-dichlorophenyl)-1-adamantanecarboxamide provides a unique structural framework that may offer enhanced biological activity and specificity compared to other similar compounds.

Properties

Molecular Formula

C19H19Cl3N4O

Molecular Weight

425.7 g/mol

IUPAC Name

3-(3-chloro-1,2,4-triazol-1-yl)-N-(2,4-dichlorophenyl)adamantane-1-carboxamide

InChI

InChI=1S/C19H19Cl3N4O/c20-13-1-2-15(14(21)4-13)24-16(27)18-5-11-3-12(6-18)8-19(7-11,9-18)26-10-23-17(22)25-26/h1-2,4,10-12H,3,5-9H2,(H,24,27)

InChI Key

OYYGKVHNLITBMK-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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